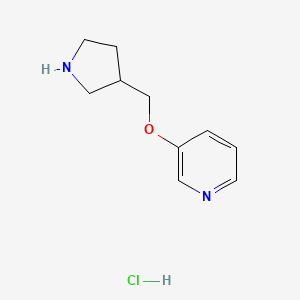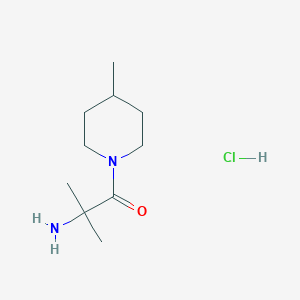
3-Azetidinyl 4-(tert-pentyl)phenyl ether
Overview
Description
3-Azetidinyl 4-(tert-pentyl)phenyl ether is a chemical compound with the molecular formula C14H21NO . It is used as a building block in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 4-(tert-pentyl)phenyl ether consists of a 3-membered azetidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is further substituted with a tert-pentyl group . The molecular weight of the compound is 219.32 g/mol.Scientific Research Applications
Chromatography and Mass Spectrometry
3-Azetidinyl 4-(tert-pentyl)phenyl ether: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its unique molecular structure, characterized by the presence of an azetidine ring and a tert-pentyl group, makes it suitable for calibrating instruments and ensuring the accuracy of analytical results in complex mixture analyses .
Pharmacological Research
In pharmacology, this compound may serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. The azetidine moiety is of particular interest due to its presence in bioactive molecules, which suggests that 3-Azetidinyl 4-(tert-pentyl)phenyl ether could be valuable in drug discovery and development processes .
Organic Synthesis
The compound finds application in organic synthesis, where it can be used to introduce the azetidine ring into larger, more complex molecules. This can be particularly useful in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science .
Material Science
In material science, 3-Azetidinyl 4-(tert-pentyl)phenyl ether could be investigated for its properties when incorporated into polymers or coatings. The ether linkage and the bulky tert-pentyl group may impart certain desirable characteristics such as increased solubility or stability .
Analytical Chemistry
This compound is also relevant in analytical chemistry, where it may be used as a reagent or a component in the development of new analytical methods. Its structural features could be exploited in the design of assays or chemical sensors .
Biochemistry Applications
Lastly, in the field of biochemistry, 3-Azetidinyl 4-(tert-pentyl)phenyl ether might play a role in studying enzyme-substrate interactions or as a building block in peptidomimetics. The azetidine ring can mimic proline, an amino acid, which could be useful in understanding protein folding and function .
Mechanism of Action
properties
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKVPQCFJLHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 4-(tert-pentyl)phenyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)


![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)





